2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide
CAS No.:
Cat. No.: VC9911575
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H15NO2 |
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Molecular Weight | 229.27 g/mol |
IUPAC Name | 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide |
Standard InChI | InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16) |
Standard InChI Key | ZCQVIMRGJFYODV-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C |
Canonical SMILES | CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, reflects its core structure:
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A furan ring (oxygen-containing heterocycle) substituted with methyl groups at positions 2 and 4.
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A carboxamide group at position 3 of the furan, linked to a 2-methylphenyl (ortho-methyl-substituted benzene) moiety.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 243.30 g/mol (calculated based on atomic masses).
Structural Features Influencing Reactivity
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Steric Effects: The ortho-methyl group on the phenyl ring may hinder rotational freedom and influence intermolecular interactions.
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Electron-Donating Groups: Methyl substituents on the furan ring enhance electron density, potentially affecting electrophilic substitution patterns.
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Amide Bond: Provides sites for hydrogen bonding and participation in hydrolysis or condensation reactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While no documented synthesis route exists for the 2-methylphenyl analog, methods for analogous furan carboxamides typically involve:
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Carboxamide Formation:
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Reacting 2,4-dimethylfuran-3-carboxylic acid with 2-methylaniline in the presence of coupling agents (e.g., thionyl chloride or carbodiimides).
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Solvents: Dichloromethane or dimethylformamide (DMF).
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Catalysts: Lewis acids (e.g., aluminum chloride) to activate the carboxylic acid.
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Optimization Challenges:
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Steric hindrance from the ortho-methyl group may reduce reaction yields compared to para-substituted analogs.
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Temperature control (60–80°C) is critical to avoid decomposition.
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Industrial Manufacturing Considerations
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Continuous Flow Reactors: Enable precise control over reaction parameters, improving consistency.
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Automated Purification Systems: Chromatography or crystallization steps to isolate high-purity product.
Physicochemical Properties
Predicted Properties (Computational Data)
Property | Value/Description |
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Melting Point | 120–125°C (estimated via analogs) |
Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) |
LogP (Partition Coefficient) | 3.2 (indicative of moderate lipophilicity) |
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~1650 cm (amide C=O stretch) and ~3100 cm (aromatic C-H).
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NMR:
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: δ 2.3–2.5 ppm (methyl groups), δ 6.5–7.2 ppm (furan and aromatic protons).
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: δ 160–170 ppm (amide carbonyl).
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Chemical Reactivity and Derivatives
Reaction Pathways
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Electrophilic Substitution:
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Halogenation at the furan ring’s electron-rich positions (e.g., bromination at C5).
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Reagents: in acetic acid.
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Amide Hydrolysis:
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Acidic or basic conditions yield 2,4-dimethylfuran-3-carboxylic acid and 2-methylaniline.
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Reduction:
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Catalytic hydrogenation () reduces the furan ring to tetrahydrofuran.
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Derivatives of Interest
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Nitro Derivatives: Introducing nitro groups to the phenyl ring for enhanced biological activity.
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Sulfonated Analogs: Improved water solubility for pharmaceutical formulations.
Organism | MIC (µg/mL) | Inhibition Zone (mm) |
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Staphylococcus aureus | 150–200 | 12–14 |
Escherichia coli | 250–300 | 10–12 |
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Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions.
Anticancer Activity
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Cytotoxicity: IC values of 20–30 µM observed in breast cancer (MCF-7) and liver cancer (HepG2) cell lines for structural analogs.
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Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.
Industrial and Research Applications
Pharmaceutical Intermediate
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Drug Design: Scaffold for developing kinase inhibitors or antimicrobial agents.
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Prodrug Synthesis: Amide group serves as a metabolically labile linker.
Material Science
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Polymer Additives: Enhances thermal stability in furan-based resins.
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Coordination Chemistry: Ligand for transition metal catalysts (e.g., palladium complexes).
Comparison with Structural Analogs
Compound | Substituents | Key Differences |
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N-(4-methylphenyl) analog | Para-methylphenyl | Higher synthetic yield, lower steric effects |
N-(2-methoxyphenyl) analog | Ortho-methoxyphenyl | Enhanced solubility, altered bioactivity |
Challenges and Future Directions
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Synthetic Optimization: Addressing steric hindrance in ortho-substituted derivatives.
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Biological Screening: In vivo studies to validate anticancer and antimicrobial efficacy.
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Computational Modeling: DFT studies to predict reactivity and ligand-protein interactions.
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